A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-tert-butylbenzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 2-Amino-5-tert-butylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-tert-butylbenzoic acid (CAS No. 2475-77-6) is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid group, and a bulky tert-butyl group, makes it a compound of interest in medicinal chemistry and organic synthesis. The interplay of these functional groups dictates its physicochemical properties, which are crucial for its handling, reactivity, and potential biological activity. This technical guide provides a detailed overview of the known physical properties of 2-Amino-5-tert-butylbenzoic acid, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Amino-5-tert-butylbenzoic acid is presented below. The data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| IUPAC Name | 2-Amino-5-(tert-butyl)benzoic acid | |
| CAS Number | 2475-77-6 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| Melting Point | 142 °C | |
| Boiling Point | 332.7 °C at 760 mmHg | |
| Density | 1.13 g/cm³ |
Solubility Profile
Expected Solubility:
-
Water: Sparingly soluble in neutral water, with solubility expected to increase significantly in acidic and alkaline solutions.
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Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): Expected to be soluble.
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Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.
Acidity (pKa)
The pKa value of 2-Amino-5-tert-butylbenzoic acid has not been experimentally determined in readily available literature. However, it is possible to predict the approximate pKa based on the values of benzoic acid and the electronic effects of the amino and tert-butyl substituents. The carboxylic acid proton will be the primary acidic proton. Computational methods can provide reliable predictions for the pKa of such derivatives.[3]
Spectroscopic Data
Detailed experimental spectra for 2-Amino-5-tert-butylbenzoic acid are not widely published. However, the expected spectral characteristics can be predicted based on the analysis of similar benzoic acid derivatives.[4][5]
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns determined by the substitution on the benzene ring.
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Amino Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
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Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (often >10 ppm), which may not always be observed.
-
tert-Butyl Protons: A sharp singlet around 1.3 ppm, integrating to 9 protons.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region, typically around 170 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-150 ppm).
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
Expected Infrared (IR) Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amino Group): Two sharp bands in the region of 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C-N Stretch: A band in the region of 1250-1350 cm⁻¹.
-
Aromatic C=C Stretches: Bands in the region of 1450-1600 cm⁻¹.
Expected Mass Spectrometry (MS) Features:
-
Molecular Ion Peak (M⁺): A peak at m/z = 193.11, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of COOH, NH₂, and components of the tert-butyl group.
Experimental Protocols
Detailed experimental protocols for the determination of key physical properties are provided below. These are general procedures that can be applied to 2-Amino-5-tert-butylbenzoic acid.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline 2-Amino-5-tert-butylbenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Methodology (Qualitative):
-
Sample Preparation: A small, pre-weighed amount of 2-Amino-5-tert-butylbenzoic acid (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL of water, ethanol, acetone, toluene, 5% aq. HCl, 5% aq. NaOH) is added to a separate test tube.
-
Observation: The tubes are agitated (e.g., vortexed) for a set period at a controlled temperature. The dissolution of the solid is visually observed.
-
Classification: The solubility is classified as soluble, partially soluble, or insoluble.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, 5-10 mg of 2-Amino-5-tert-butylbenzoic acid is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required.
-
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Analysis: The prepared sample in an NMR tube is placed in the NMR spectrometer.
-
Data Acquisition: The spectra are acquired according to standard instrument parameters. Data processing involves Fourier transformation, phasing, and baseline correction.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthesized compound like 2-Amino-5-tert-butylbenzoic acid.
Safety Information
2-Amino-5-tert-butylbenzoic acid should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[6][7] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.[8]
References
- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. penpet.es [penpet.es]
